molecular formula C3H2FO3- B1239343 3-Fluoro-2-oxopropanoate

3-Fluoro-2-oxopropanoate

Cat. No. B1239343
M. Wt: 105.04 g/mol
InChI Key: CXABZTLXNODUTD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoropyruvate is the anion of 3-fluoropyruvic acid. It derives from a pyruvate. It is a conjugate base of a 3-fluoropyruvic acid.

Scientific Research Applications

Bioanalytical Method Development

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a molecule with potent acetylcholinesterase inhibition, has been a subject of study. A bioanalytical method using RP-HPLC was developed for its quantitative measurement, validating the method according to USFDA guidelines. This work included in vitro metabolite identification, highlighting the molecule's stability and its metabolites in human plasma (Nemani, Shard, & Sengupta, 2018).

Enantioselective Reduction

The asymmetric reduction of Ethyl 3-aryl-3-oxopropanoates to (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species demonstrates a biological approach to manipulating this compound. This method, which uses a fungal species, offers an enantioselective reduction pathway, especially effective for various esters including 3-nitrophenyl ester (Salvi & Chattopadhyay, 2006).

Fluorouracil Degradation Studies

Studies on 5-fluorouracil (FU) in sodium hydroxide (NaOH) solutions or Tris buffer at pH 8.5-9 led to the identification of several FU degradation products, including 2-fluoro-3-oxopropanoic acid (FOPA). This research gives insights into FU's degradation pathway and the formation of fluorinated compounds, including FOPA and fluoroacetaldehyde (Facet) (Legay et al., 2014).

Fluoroketones in Epoxidation Reactions

Fluoroketones have been identified as efficient reagents for epoxidation reactions in hexafluoroisopropanol (HFIP). This study highlights the role of fluorinated compounds in chemical reactions, particularly in the field of organic synthesis (Legros, Crousse, Bonnet-Delpon, & Bégué, 2002).

Organolithium Reagents Addition

A chemoselective addition of organolithium reagents to a BF(2) complex of 3-oxopropanoates has been developed. This methodology enables the preparation of various 1,3-diketones, showcasing an important chemical interaction involving a fluorinated compound (Štefane, 2010).

Use in Catalysis and Drug Delivery

The use of 3-isocyanopropyl derivatives in biological systems for the controlled release of fluorophores and drugs has been explored. This research highlights the potential of fluorinated compounds in drug delivery and chemical biology, leveraging bioorthogonal reactions (Tu, Xu, Parvez, Peterson, & Franzini, 2018).

properties

IUPAC Name

3-fluoro-2-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXABZTLXNODUTD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2FO3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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